Cas no 1073428-81-5 ({imidazo[1,2-a]pyridin-7-yl}methanamine)
![{imidazo[1,2-a]pyridin-7-yl}methanamine structure](https://ja.kuujia.com/scimg/cas/1073428-81-5x500.png)
{imidazo[1,2-a]pyridin-7-yl}methanamine 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridine-7-methanamine
- imidazo[1,2-a]pyridin-7-ylmethanamine
- {imidazo[1,2-a]pyridin-7-yl}methanamine
- EN300-102613
- SCHEMBL173366
- CS-0081685
- 1073428-81-5
- YSB42881
- JOQDUOWWWPMEHJ-UHFFFAOYSA-N
- D74383
- MFCD12827740
- AKOS006362376
- DB-351691
- SY134367
-
- MDL: MFCD12827740
- インチ: InChI=1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2
- InChIKey: JOQDUOWWWPMEHJ-UHFFFAOYSA-N
- ほほえんだ: C1=CN2C=CN=C2C=C1CN
計算された属性
- せいみつぶんしりょう: 147.079647300g/mol
- どういたいしつりょう: 147.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
{imidazo[1,2-a]pyridin-7-yl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0008-500MG |
{imidazo[1,2-a]pyridin-7-yl}methanamine |
1073428-81-5 | 95% | 500MG |
¥ 3,082.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0008-100MG |
{imidazo[1,2-a]pyridin-7-yl}methanamine |
1073428-81-5 | 95% | 100MG |
¥ 1,155.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0008-10G |
{imidazo[1,2-a]pyridin-7-yl}methanamine |
1073428-81-5 | 95% | 10g |
¥ 23,100.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0008-5G |
{imidazo[1,2-a]pyridin-7-yl}methanamine |
1073428-81-5 | 95% | 5g |
¥ 13,860.00 | 2023-03-30 | |
TRC | I706625-10mg |
Imidazo[1,2-a]pyridin-7-ylmethanamine |
1073428-81-5 | 10mg |
$ 95.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D658197-1g |
IMIDAZO[1,2-A]PYRIDIN-7-YLMETHANAMINE |
1073428-81-5 | 95% | 1g |
$1985 | 2024-08-03 | |
Aaron | AR019ZG8-100mg |
Imidazo[1,2-a]pyridin-7-ylmethanamine |
1073428-81-5 | 95% | 100mg |
$575.00 | 2025-03-10 | |
Aaron | AR019ZG8-500mg |
IMIDAZO[1,2-A]PYRIDIN-7-YLMETHANAMINE |
1073428-81-5 | 95% | 500mg |
$787.00 | 2025-02-14 | |
Enamine | EN300-102613-10g |
1-{imidazo[1,2-a]pyridin-7-yl}methanamine |
1073428-81-5 | 95% | 10g |
$4974.0 | 2023-10-28 | |
Aaron | AR019ZG8-250mg |
IMIDAZO[1,2-A]PYRIDIN-7-YLMETHANAMINE |
1073428-81-5 | 95% | 250mg |
$509.00 | 2025-02-14 |
{imidazo[1,2-a]pyridin-7-yl}methanamine 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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10. Channel structure for guest inclusion based on hexameric assembly of thiacalix[4]arene analogue†Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
{imidazo[1,2-a]pyridin-7-yl}methanamineに関する追加情報
{Imidazo[1,2-a]pyridin-7-yl}methanamine (CAS 1073428-81-5): A Multifunctional Scaffold in Modern Medicinal Chemistry
{Imidazo[1,2-a]pyridin-7-yl}methanamine, identified by the Chemical Abstracts Service (CAS) number 1073428-81-5, represents a structurally versatile heterocyclic compound with significant potential in drug discovery and chemical biology. The core structure of imidazo[1,2-a]pyridine is characterized by a fused five-membered imidazole ring and a six-membered pyridine ring, forming a rigid aromatic system. The methanamine functional group at the 7-position introduces an amino-substituted methyl chain, which can be further derivatized to modulate physicochemical properties and biological activity. This scaffold has garnered attention in recent years due to its ability to act as a pharmacophore for targeting diverse biological pathways.
The synthetic accessibility of {imidazo[1,2-a]pyridin-7-yl}methanamine has been extensively studied. Modern methodologies often employ palladium-catalyzed cross-coupling reactions or transition-metal-free protocols to construct the imidazo[pyridine] framework. For instance, recent reports highlight the use of microwave-assisted synthesis to improve reaction efficiency and yield. The amination of the 7-position is typically achieved via nucleophilic substitution or C–H activation strategies, enabling precise control over substituent placement. These advancements align with green chemistry principles by minimizing waste and energy consumption.
In the realm of pharmaceutical development, derivatives of {imidazo[1,2-a]pyridin-7-yl}methanamine have demonstrated promising activity against multiple therapeutic targets. Notably, compounds based on this scaffold have shown inhibitory effects on kinases such as CDK4/6 (Cyclin-dependent kinase 4/6) and Aurora A, which are critical regulators of cell cycle progression. A 2023 study published in *Journal of Medicinal Chemistry* described a series of analogs where the methanamine group was modified with alkoxy or trifluoromethyl substituents, resulting in enhanced selectivity and reduced off-target toxicity compared to existing CDK inhibitors.
Another emerging application lies in the field of neurodegenerative disease research. Preclinical studies have revealed that certain derivatives exhibit neuroprotective properties by modulating mitochondrial function and reducing oxidative stress. For example, a compound bearing a substituted piperazine moiety at the methanamine terminus showed improved blood-brain barrier permeability and prolonged half-life in animal models of Parkinson’s disease. These findings underscore the adaptability of the imidazo[pyridine] platform for addressing complex pathophysiological mechanisms.
The structural rigidity and electronic properties of the imidazo[1,2-a]pyridine core also make it an attractive candidate for fluorescent probe design. Researchers have conjugated this scaffold with boron dipyrromethene (BODIPY) or coumarin moieties to create ratiometric sensors for detecting reactive oxygen species (ROS) in live cells. A 2024 publication demonstrated that such probes could achieve submicromolar detection limits while maintaining photostability under physiological conditions—a critical requirement for high-resolution imaging applications.
From an industrial perspective, the scalability of {imidazo[1,2-a]pyridin-7-yl}methanamine synthesis has been optimized through continuous flow chemistry techniques. These processes enable precise temperature control and solvent recycling, reducing production costs by up to 40% compared to batch methods. Additionally, chiral resolution strategies using enantiomeric auxiliaries have been developed to produce optically pure variants required for clinical trials.
Computational studies further illuminate the molecular interactions governing this compound’s behavior. Density functional theory (DFT) calculations reveal that the electron-deficient nature of the pyridine ring facilitates hydrogen bonding with polar residues in enzyme active sites. Molecular dynamics simulations predict that substituents on the methanamine chain can influence binding affinity through hydrophobic or π–π stacking interactions—insights that guide rational drug design efforts.
Environmental sustainability remains a priority in handling this compound during laboratory and industrial settings. While not classified as hazardous under standard regulations (e.g., GHS), proper storage conditions are recommended: maintain at temperatures below 30°C in tightly sealed containers away from incompatible materials like strong oxidizing agents or acids capable of protonating amine functionalities.
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